2-Methylbenzhydryl chloride
Overview
Description
2-Methylbenzhydryl chloride, with the chemical formula C14H13Cl and CAS registry number 41870-52-4, is a compound known for its applications in organic synthesis . This colorless liquid is characterized by its methyl, benzhydryl, and chloride functional groups . It is commonly used as a reagent in the preparation of various organic compounds, including pharmaceuticals and agrochemicals . The compound is known for its ability to introduce the 2-methylbenzhydryl group into different molecules, imparting specific properties or functionalities .
Preparation Methods
2-Methylbenzhydryl chloride can be synthesized through several routes. One common method involves the reaction of 2-methylbenzaldehyde with hydrochloric acid in the presence of a catalyst . The reaction conditions typically include a temperature range of 40-50°C and a reaction time of 2-3 hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Methylbenzhydryl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as hydroxide, amine, or alkoxide.
Oxidation Reactions: The compound can be oxidized to form 2-methylbenzhydryl alcohol or 2-methylbenzophenone under specific conditions.
Reduction Reactions: Reduction of this compound can yield 2-methylbenzhydryl hydride.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and potassium permanganate . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Methylbenzhydryl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylbenzhydryl chloride involves its ability to introduce the 2-methylbenzhydryl group into different molecules . This functional group can interact with various molecular targets, altering their properties and functionalities . The specific pathways involved depend on the nature of the target molecules and the context in which the compound is used .
Comparison with Similar Compounds
2-Methylbenzhydryl chloride can be compared with other similar compounds such as:
Benzhydryl chloride: Lacks the methyl group, making it less versatile in introducing specific functionalities.
2-Methylbenzyl chloride: Has a similar structure but lacks the benzhydryl group, limiting its applications in certain synthetic routes.
2-Methylbenzhydrol: The alcohol derivative of this compound, used in different contexts due to its hydroxyl group.
The uniqueness of this compound lies in its combination of methyl, benzhydryl, and chloride functional groups, which provide a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
1-[chloro(phenyl)methyl]-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZTUKIBJQCCMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445052 | |
Record name | 2-METHYLBENZHYDRYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41870-52-4 | |
Record name | 1-(Chlorophenylmethyl)-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41870-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Chlorophenylmethyl)-2-methylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041870524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYLBENZHYDRYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chlorophenylmethyl)-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.975 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(chloro(phenyl)methyl)-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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